6-Bromobenzo[h]quinoline
Overview
Description
6-Bromobenzo[h]quinoline is a heterocyclic aromatic compound with the molecular formula C13H8BrN It is a derivative of benzo[h]quinoline, where a bromine atom is substituted at the 6th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[h]quinoline typically involves the bromination of benzo[h]quinoline. One common method is the reaction of benzo[h]quinoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the substitution of the bromine atom at the 6th position .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Bromobenzo[h]quinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form arylated benzo[h]quinolines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium(II) acetate, in the presence of bases like cesium fluoride and solvents like dioxane-water mixtures.
Major Products:
Substitution Reactions: Products include various substituted benzo[h]quinolines depending on the nucleophile used.
Coupling Reactions: Products are typically arylated benzo[h]quinolines with diverse functional groups.
Scientific Research Applications
6-Bromobenzo[h]quinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-Bromobenzo[h]quinoline is largely dependent on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Benzo[h]quinoline: The parent compound without the bromine substitution.
6-Chlorobenzo[h]quinoline: A similar compound with a chlorine atom instead of bromine.
6-Fluorobenzo[h]quinoline: A fluorine-substituted analog.
Uniqueness: 6-Bromobenzo[h]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s electronic distribution and steric interactions, making it distinct from its chloro and fluoro analogs .
Properties
IUPAC Name |
6-bromobenzo[h]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-12-8-9-4-3-7-15-13(9)11-6-2-1-5-10(11)12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHXBRAVEDGICZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2N=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319670 | |
Record name | NSC349095 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-61-8 | |
Record name | NSC349095 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC349095 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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